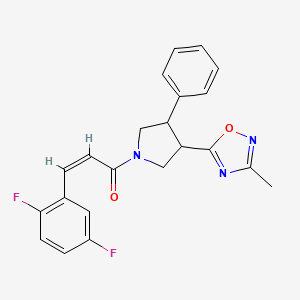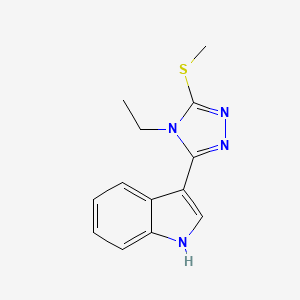
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. 1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, along with the ethyl and methylthio substituents . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and 1,2,4-triazole rings, both of which are aromatic and thus relatively stable . The ethyl and methylthio groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Evaluation
- Synthesis and Biological Evaluation : Microwave-assisted synthesis techniques have been utilized to develop novel compounds, including derivatives of the specified compound, with potential antimicrobial properties. Studies have shown the successful synthesis of such compounds and their evaluation against various microbial strains, indicating significant antimicrobial activities (Gomha & Riyadh, 2011).
Biological Applications of Triazole and Triazolothiadiazine Derivatives
- Anticholinesterase Activity : Triazole and triazolothiadiazine derivatives have been synthesized as potential cholinesterase inhibitors, offering insights into their use in addressing conditions like Alzheimer's disease. The modifications on the triazole ring, including the indole moiety, have demonstrated promising anticholinesterase effects, suggesting potential therapeutic applications (Mohsen, 2012).
Antimicrobial Agents
- Development of Novel Antimicrobial Agents : New derivatives of triazole and triazolothiadiazine have been synthesized and assessed for their antimicrobial efficacy. These studies focus on the structural optimization of these compounds to enhance their activity against a broad spectrum of bacterial and fungal pathogens, highlighting the chemical versatility and potential pharmaceutical applications of these molecules (Kaplancikli et al., 2008).
Structural Analysis and Reactivity
- X-Ray Structure and DFT Studies : The structural and electronic properties of triazolyl-indole derivatives, including those with alkylsulfanyl moieties, have been characterized using X-ray crystallography and density functional theory (DFT) studies. These investigations provide valuable insights into the molecular geometry, electronic structure, and potential reactivity of these compounds, laying the groundwork for further chemical modifications and applications (Boraei et al., 2021).
Antioxidant and Antimicrobial Properties
- Evaluation of Antioxidant and Antimicrobial Properties : Research has been conducted on the synthesis and evaluation of novel 4-substituted-1H-1,2,4-triazole derivatives for their potential antioxidant and antimicrobial properties. These studies explore the chemical diversity and biological relevance of triazole derivatives, contributing to the development of new compounds with enhanced biological activities (Baytas et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-3-17-12(15-16-13(17)18-2)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXTMBAZVLRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

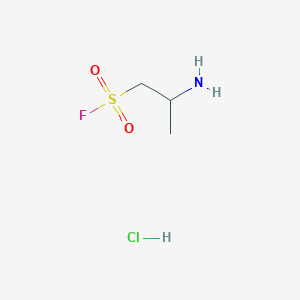
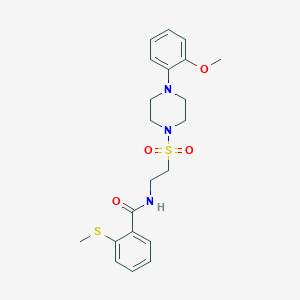
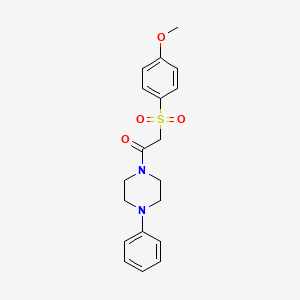
![N-[5-acetyl-1-[(4-chlorophenyl)methyl]-6-methyl-2-oxopyridin-3-yl]-4-chlorobenzamide](/img/structure/B2632849.png)
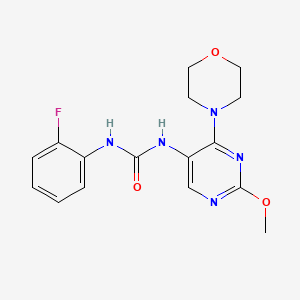
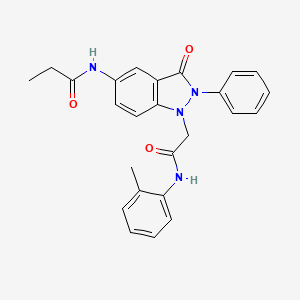

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2632858.png)
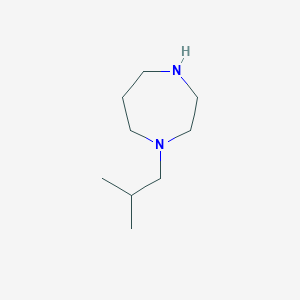
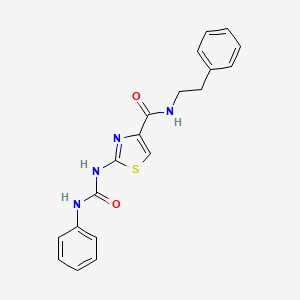
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2632863.png)

